4-chloro-5-methyl-3-p-tolyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-methyl-3-p-tolyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
The synthesis of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-diketones with arylhydrazines, followed by cyclization and chlorination . Industrial production methods often employ transition-metal catalysts and photoredox reactions to achieve high yields and selectivity .
Chemical Reactions Analysis
4-chloro-5-methyl-3-p-tolyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-chloro-5-methyl-3-p-tolyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anti-inflammatory effects are linked to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
4-chloro-5-methyl-3-p-tolyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Similar in structure but with different substituents, leading to variations in biological activity.
3-methyl-1-phenyl-1H-pyrazole-5-ol: Known for its use in medicinal chemistry, particularly as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-5-methyl-3-(4-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-7-3-5-9(6-4-7)11-10(12)8(2)13-14-11/h3-6H,1-2H3,(H,13,14) |
InChI Key |
SOXUTRYMNMHLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.